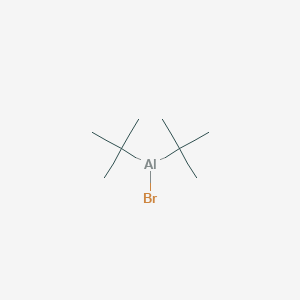
Bromo(di-tert-butyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(di-tert-butyl)alumane: is an organoaluminum compound characterized by the presence of a bromine atom and two tert-butyl groups attached to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo(di-tert-butyl)alumane can be synthesized through several methods. One common approach involves the reaction of di-tert-butylaluminum chloride with a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, such as temperature and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(di-tert-butyl)alumane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new organoaluminum compounds.
Reduction Reactions: The compound can be reduced to form di-tert-butylaluminum hydride, which is a useful reducing agent in organic synthesis.
Oxidation Reactions: Oxidation of this compound can yield aluminum oxides or hydroxides, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides (e.g., sodium methoxide) and amines (e.g., dimethylamine). These reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) at low temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or ozone (O3) can be employed.
Major Products:
Substitution Reactions: New organoaluminum compounds with different functional groups.
Reduction Reactions: Di-tert-butylaluminum hydride.
Oxidation Reactions: Aluminum oxides or hydroxides.
Applications De Recherche Scientifique
Chemistry: Bromo(di-tert-butyl)alumane is used as a reagent in organic synthesis for the introduction of tert-butyl groups into organic molecules. It is also employed in the preparation of other organoaluminum compounds.
Medicine: Research into the medical applications of this compound is still in its early stages. its potential use in the synthesis of pharmaceutical intermediates is being explored.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce tert-butyl groups makes it valuable in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of bromo(di-tert-butyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as substitution and reduction. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparaison Avec Des Composés Similaires
Di-tert-butylaluminum chloride: Similar in structure but contains a chlorine atom instead of bromine.
Di-tert-butylaluminum hydride: A reduction product of bromo(di-tert-butyl)alumane.
Tri-tert-butylaluminum: Contains three tert-butyl groups attached to aluminum.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorine or hydride counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
143800-36-6 |
|---|---|
Formule moléculaire |
C8H18AlBr |
Poids moléculaire |
221.11 g/mol |
Nom IUPAC |
bromo(ditert-butyl)alumane |
InChI |
InChI=1S/2C4H9.Al.BrH/c2*1-4(2)3;;/h2*1-3H3;;1H/q;;+1;/p-1 |
Clé InChI |
MHKSDMIKCWJXKG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[Al](C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




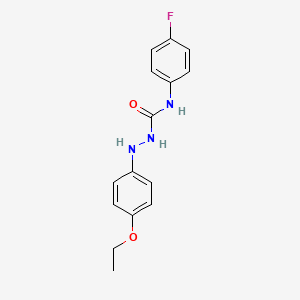
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
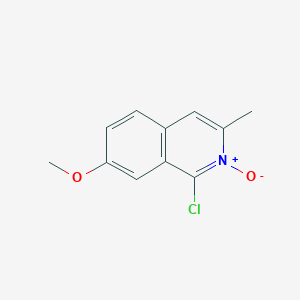
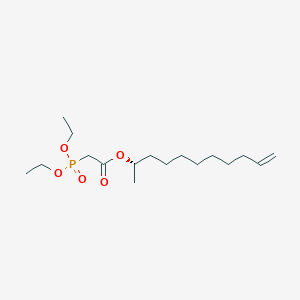
![2,4,6-Tris[4-(diethylamino)phenyl]-1,3,5-triazine](/img/structure/B12565046.png)
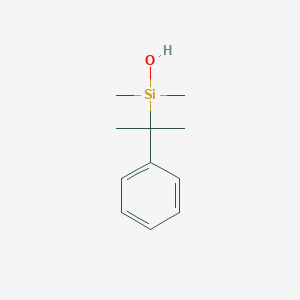
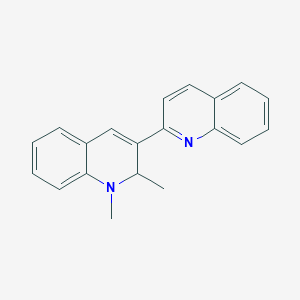
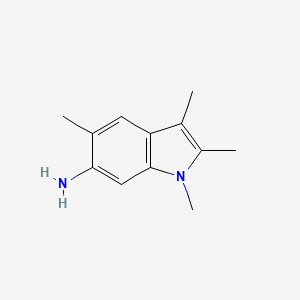
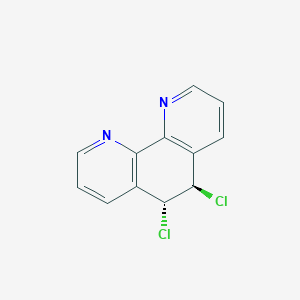

![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
